Dansil-L-fenilalanina

Descripción general

Descripción

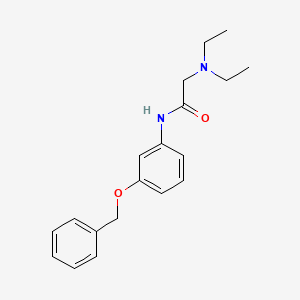

Dansyl-L-phenylalanine is a fluorescent derivative of the amino acid phenylalanine. It is widely used in biochemical and analytical applications due to its ability to form highly fluorescent products when it reacts with primary and secondary amines. The dansyl group, which is a sulfonamide derivative of naphthalene, imparts strong fluorescence properties to the compound, making it useful in various scientific research fields.

Aplicaciones Científicas De Investigación

Dansyl-L-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study the behavior of amino acids and peptides.

Medicine: Utilized in the study of protein interactions and enzyme activities due to its fluorescent properties.

Mecanismo De Acción

Target of Action

Dansyl-L-phenylalanine primarily targets amino acids in biological samples . It is frequently utilized in the field of analytical biochemistry, particularly for the qualitative and quantitative analysis of protein and peptide structures . It is also known to inhibit the activity of alkaline phosphatase .

Mode of Action

Dansyl-L-phenylalanine interacts with its targets through a process known as dansylation . In this process, dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with dansyl chloride, yielding dansylated reaction products, which are well-retained on reverse-phase columns .

Biochemical Pathways

The dansylation process affects the biochemical pathways of amino acids. The reaction rates between dansyl chloride and water, amino acids, or peptides are studied as a function of pH and temperature . The rate of hydrolysis of dansyl chloride is constant and .

Pharmacokinetics

It has been shown that fatty acylation enhances the cellular localization of dansylated phenylalanines . Incubations at 4°C for 1 hour of CHO cells with 50 μM hexanyl (C6) and palmityl (C16) phenylalanine dansyl ethylenediamine and palmityl (C16) dansyl ethylenediamine showed comparable entry and patterns of intracellular distribution for compounds as when incubated at 37°C .

Result of Action

The result of the action of Dansyl-L-phenylalanine is the formation of dansylated amino acids . These dansylated amino acids are fluorescent under UV light and can be identified by thin-layer chromatography on polyamide sheets . This makes Dansyl-L-phenylalanine a valuable tool for identifying amino acids and studying peptide sequence determination .

Action Environment

The action of Dansyl-L-phenylalanine is influenced by environmental factors such as temperature and pH . The dansylation reaction, for example, is performed at room temperature . The reaction rates between dansyl chloride and water, amino acids, or peptides are studied as a function of pH and temperature . Therefore, the action, efficacy, and stability of Dansyl-L-phenylalanine can be influenced by these environmental conditions.

Análisis Bioquímico

Biochemical Properties

Dansyl-L-phenylalanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that Dansyl-L-phenylalanine can selectively inhibit calf intestinal alkaline phosphatase . The nature of these interactions often involves the compound binding to these biomolecules, altering their function and providing insights into conformational states .

Cellular Effects

Dansyl-L-phenylalanine has notable effects on various types of cells and cellular processes. It influences cell function by attaching to the amino groups of proteins, which can affect cell signaling pathways, gene expression, and cellular metabolism . For example, in Chinese Hamster Ovary (CHO) cells, molecules with myristyl or palmityl groups entered cells, and acylated molecules were observed to localize in the cytoplasm .

Molecular Mechanism

The mechanism of action of Dansyl-L-phenylalanine at the molecular level involves its reaction with the free amino groups of peptides and proteins . This reaction yields dansylated reaction products, which are well-retained on reverse-phase columns . These interactions can lead to changes in gene expression and can influence enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of Dansyl-L-phenylalanine change over time in laboratory settings. For instance, Dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Over time, free amines react with Dansyl chloride, yielding dansylated reaction products .

Metabolic Pathways

Dansyl-L-phenylalanine is involved in several metabolic pathways. For instance, it is known that phenylalanine can be metabolized via several degradation pathways

Transport and Distribution

Dansyl-L-phenylalanine is transported and distributed within cells and tissues. After intraventricular and intracisternal injection, it is absorbed, accumulated, and released through the ependyma, plexus chorioidei, and brain parenchyma .

Subcellular Localization

The subcellular localization of Dansyl-L-phenylalanine and its effects on activity or function are significant. For instance, acylated molecules were observed to localize in the cytoplasm and not enter nuclei or associate with lipophilic plasma membranes . This localization can have effects on the activity or function of Dansyl-L-phenylalanine within the cell.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dansyl-L-phenylalanine is typically synthesized through the reaction of dansyl chloride with L-phenylalanine. The reaction is carried out in an alkaline medium, usually with sodium carbonate or bicarbonate buffer at a pH of around 9.8. The reaction proceeds at room temperature and is typically complete within an hour. The product is then purified using chromatographic techniques to obtain pure Dansyl-L-phenylalanine .

Industrial Production Methods

While specific industrial production methods for Dansyl-L-phenylalanine are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would involve the reaction of dansyl chloride with L-phenylalanine in a controlled environment, followed by purification steps to ensure the product’s purity and quality.

Análisis De Reacciones Químicas

Types of Reactions

Dansyl-L-phenylalanine primarily undergoes substitution reactions due to the presence of the dansyl group. The most common reaction is the formation of a fluorescent product when it reacts with primary and secondary amines. This reaction is utilized in various analytical techniques to detect and quantify amines in biological samples .

Common Reagents and Conditions

Dansyl chloride: Reacts with L-phenylalanine in an alkaline medium.

Sodium carbonate or bicarbonate buffer: Maintains the pH around 9.8.

Room temperature: Optimal for the reaction to proceed efficiently.

Major Products Formed

The major product formed from the reaction of dansyl chloride with L-phenylalanine is Dansyl-L-phenylalanine itself. This compound exhibits strong fluorescence, which is utilized in various analytical applications.

Comparación Con Compuestos Similares

Similar Compounds

Dansyl-L-tryptophan: Another dansylated amino acid used for similar applications.

Dansyl-L-lysine: Used in the study of protein interactions and enzyme activities.

Dansyl-L-glutamate: Employed in the quantification of amino acids in biological samples.

Uniqueness

Dansyl-L-phenylalanine is unique due to its specific interaction with phenylalanine residues in proteins and peptides. Its strong fluorescence and stability make it particularly useful in analytical applications where precise quantification of amino acids is required .

Propiedades

IUPAC Name |

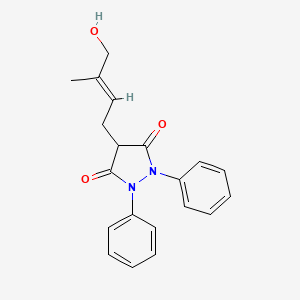

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-23(2)19-12-6-11-17-16(19)10-7-13-20(17)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIOGTIFRDHWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911627 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104-36-5 | |

| Record name | Dansylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

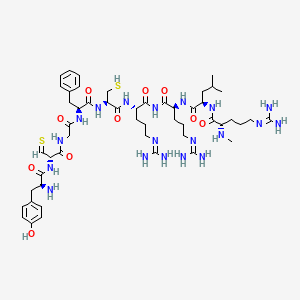

![1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[(3S,5S)-5-[(1E)-3-[(methylsulfonyl)amino]-1-propen-1-yl]-3-pyrrolidinyl]thio]-7-oxo-,(4R,5S,6S)-](/img/structure/B1669725.png)

![N-[4-(1H-imidazol-5-yl)phenyl]-N'-methylmethanimidamide](/img/structure/B1669728.png)